2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C19H23ClN2O. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antihistamines like cetirizine . This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl and a phenylmethyl group, as well as an ethanol moiety.
Preparation Methods
The synthesis of 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol typically involves the reaction of 4-chlorobenzhydryl piperazine with 2-chloroethanol in the presence of a base such as diisopropyl ethylamine and a catalyst like sodium iodide . This method is noted for being easy, inexpensive, and reproducible, making it suitable for industrial-scale production.
Chemical Reactions Analysis
2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Scientific Research Applications
2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its interactions with biological molecules, particularly in the context of receptor binding.
Industry: It is utilized in the manufacture of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness . The molecular targets include the histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling.
Comparison with Similar Compounds
2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol is similar to other compounds used in the synthesis of antihistamines. Some of these similar compounds include:
Cetirizine: An antihistamine used to treat allergies.
Hydroxyzine: Another antihistamine with similar uses.
Levocetirizine: A more potent enantiomer of cetirizine. What sets this compound apart is its specific structure, which allows for the efficient synthesis of cetirizine and related compounds.
Properties
Molecular Formula |
C19H23ClN2O |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H23ClN2O/c20-18-9-5-4-8-17(18)19(16-6-2-1-3-7-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2 |
InChI Key |
JTNAVXCQKIZZAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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